2-Benzoylpyridine

Catalog No.
S702111
CAS No.
91-02-1
M.F
C12H9NO
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzoylpyridine

CAS Number

91-02-1

Product Name

2-Benzoylpyridine

IUPAC Name

phenyl(pyridin-2-yl)methanone

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H

InChI Key

GCSHUYKULREZSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=N2

Synonyms

Phenyl-2-pyridinyl-methanone; 2-Benzoylpyridine; 2-Pyridyl Phenyl Ketone; NSC 20887; Phenyl 2-pyridyl Ketone; Phenyl(2-pyridinyl)methanone

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=N2

Medicinal Chemistry:

  • Antiproliferative and Anticancer Potential: Studies have shown that 2-benzoylpyridine derivatives exhibit promising antiproliferative activity against various cancer cell lines []. These derivatives, particularly thiosemicarbazones, can potentially disrupt iron metabolism within cancer cells, leading to cell death []. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications.
  • Metal Chelation: 2-Benzoylpyridine can form complexes with metal ions, making it a potential candidate for developing chelating agents. These agents can bind and remove harmful metals from the body, potentially treating metal poisoning or alleviating diseases associated with metal dysregulation [].

Coordination Chemistry:

  • Ligand Design: 2-Benzoylpyridine acts as a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms. This property makes it useful in designing and synthesizing various coordination complexes with diverse functionalities and potential applications []. For example, 2-benzoylpyridine complexes with transition metals like copper have been explored for their antibacterial activity [].

2-Benzoylpyridine is an organic compound with the molecular formula C₁₂H₉NO. It is characterized by a pyridine ring substituted at the second position with a benzoyl group. This compound exhibits notable properties, including being a yellow crystalline solid that is soluble in organic solvents. Its structure consists of a pyridine ring (a six-membered aromatic heterocycle containing nitrogen) and a benzoyl group (a phenyl group attached to a carbonyl), making it a member of the benzoylpyridine class of compounds.

The compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.

Currently, there is no extensive research available on the specific mechanism of action of 2-Benzoylpyridine in biological systems. However, its potential role could be related to its ability to interact with biomolecules through its aromatic rings and the carbonyl group []. Further research is needed to elucidate its specific biological effects.

2-Benzoylpyridine can be irritating to the skin and eyes []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

, demonstrating its versatility as a ligand and reactant. Notable reactions include:

  • Oxidation Reactions: 2-Benzoylpyridine can be oxidized to form 2-pyridinecarboxylate ligands when reacted with metal complexes such as ruthenium(II) hydrido carbonyl complexes .
  • Catalytic Reactions: It has been used in catalytic carbonylation reactions, showcasing its ability to facilitate the conversion of methanol to acetic acid when coordinated with rhodium(I) complexes .
  • Intramolecular Reactions: In the presence of copper(I) thiocyanate, 2-benzoylpyridine undergoes intramolecular oxidative cyclization, leading to the formation of new cyclic structures .

Research indicates that 2-benzoylpyridine possesses various biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of 2-benzoylpyridine exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Activity: Some derivatives have been investigated for their cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts.

Several methods exist for synthesizing 2-benzoylpyridine, including:

  • One-Step Oxidation: A method involves the oxidation of phenyl(pyridine-2-yl)methanol using ionic hydrides as catalysts and dry air or oxygen as oxidizing agents at mild temperatures (0-30 °C). This method boasts high yields (up to 95%) and is environmentally friendly .
  • Condensation Reactions: Another approach includes the condensation of pyridine derivatives with benzoyl chloride or benzaldehyde under acidic or basic conditions.
  • Photochemical Methods: Photocyclization processes involving di(2-pyridyl) ketone and 2-benzoylpyridine have been explored for producing novel compounds .

2-Benzoylpyridine finds applications across various domains:

  • Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds due to its biological activity.
  • Catalysis: Its coordination properties make it useful in catalysis, particularly in carbonylation reactions.
  • Material Science: The compound is also explored for use in developing advanced materials due to its unique chemical structure.

Interaction studies of 2-benzoylpyridine with various metal complexes have revealed its potential as a ligand. For instance:

  • Dicarbonylrhodium(I) Complexes: The compound forms stable complexes with dicarbonylrhodium(I), enhancing catalytic activity in methanol carbonylation reactions .
  • Ruthenium Complexes: Interaction with ruthenium complexes leads to oxidation reactions that modify the ligand's properties and reactivity .

These studies highlight the importance of 2-benzoylpyridine in coordination chemistry and catalysis.

Several compounds are structurally similar to 2-benzoylpyridine, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
2-AcetylpyridinePyridine derivativeUsed as a flavoring agent; exhibits antimicrobial activity.
3-BenzoylpyridineIsomer of benzoylpyridineDisplays different reactivity patterns compared to 2-benzoylpyridine.
4-BenzoylpyridineIsomer with different substitutionInvestigated for its potential in organic synthesis and catalysis.

The uniqueness of 2-benzoylpyridine lies in its specific position of substitution on the pyridine ring, which influences its reactivity and biological activity compared to its isomers.

Oxidation-Based Synthetic Routes

Phenyl(pyridine-2-yl)methanol Oxidation with Ionic Hydrides

The oxidation of phenyl(pyridine-2-yl)methanol to 2-benzoylpyridine using ionic hydrides (e.g., NaH, KH) represents a redox-neutral, high-efficiency method. Under inert atmospheres (dry air/oxygen) at 0–30°C, this approach achieves yields exceeding 95% in solvents like tetrahydrofuran (THF) or toluene. The reaction mechanism involves deprotonation of the alcohol by the ionic hydride, followed by oxygen insertion to form the ketone.

ParameterOptimal Conditions
CatalystNaH or KH (1:0.5–2 molar ratio)
SolventTHF, toluene
Temperature0–30°C
Reaction Time0.5–4 hours
Yield95%+

This method eliminates toxic reagents like CrO₃/AlCl₃, addressing environmental concerns.

Comparative Analysis of Traditional vs. Environmentally Friendly Oxidants

Traditional oxidation methods, such as CrO₃/AlCl₃ or CuCl₂ complexes, suffer from low yields (~80%), toxicity, and complex catalyst synthesis. In contrast, modern approaches prioritize sustainability:

OxidantYieldConditionsEnvironmental Impact
CrO₃/AlCl₃~80%Harsh, acidicHigh (chromium waste)
CuCl₂ complexes~85%Acetonitrile, refluxModerate (copper residues)
Ionic Hydrides95%+Mild (0–30°C)Low (air/oxygen as oxidant)

Ionic hydride systems excel in selectivity and scalability, making them preferable for industrial applications.

Reductive Arylation and Subsequent Oxidation Strategies

Light-Driven Reductive Coupling of Cyanopyridines with Aromatic Aldehydes

A catalyst-free, photochemical reductive arylation enables the synthesis of secondary alcohols, which are subsequently oxidized to 2-benzoylpyridine. Under UV light (365 nm), aromatic aldehydes react with cyanopyridines via ketyl radical intermediates, forming aryl–pyridine linkages. This method avoids transition-metal catalysts and operates at ambient conditions.

SubstrateProductYield
Benzaldehyde + 2-cyanopyridine2-Benzoylpyridine85–92%
4-Methoxybenzaldehyde4-Methoxy-2-benzoylpyridine78%

Post-reduction, oxidation with KMnO₄ in aqueous media completes the ketone formation.

Flow Chemistry Integration for Scalable Synthesis

Telescoped flow systems combine reductive coupling and oxidation in a single process, enhancing throughput and reproducibility. A two-stage reactor setup (Figure 1) enables:

  • Stage 1: Photochemical reductive arylation in a UV-reactor.
  • Stage 2: Oxidation with KMnO₄ in a PFA coil, achieving <10-minute residence times.

Advantages:

  • High Efficiency: Yields >90% for diverse substrates.
  • Scalability: Continuous processing minimizes batch-to-batch variability.
  • Safety: Avoids hazardous intermediates via in-line purification.

Friedel-Crafts and Grignard-Based Approaches

While Friedel-Crafts acylation and Grignard reactions are historically significant, modern 2-benzoylpyridine synthesis increasingly adopts oxidation and photochemical methods. Traditional Grignard protocols face challenges in regioselectivity and scalability, though catalytic systems (e.g., Cu or Pd) may improve yields.

Green Chemistry Innovations

Peroxodisulfate-Mediated Regioselective Acylation

Peroxydisulfate (S₂O₈²⁻) is a strong oxidant used in industrial polymerizations, but its application in 2-benzoylpyridine synthesis remains unexplored in the provided literature. Future research may investigate its role in direct C–H oxidation of pyridine derivatives.

Solvent-Free and Catalyst-Free Reaction Systems

The photochemical reductive arylation step operates under solvent-free conditions, leveraging light as the sole energy source. This aligns with green chemistry principles by minimizing waste and reagent consumption.

XLogP3

1.9

Boiling Point

317.0 °C

LogP

1.88 (LogP)

Appearance

Powder

Melting Point

42.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91-02-1

Wikipedia

2-Benzoylpyridine

General Manufacturing Information

Methanone, phenyl-2-pyridinyl-: ACTIVE

Dates

Modify: 2023-08-15

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